Clenbuterol-d9 hydrochloride is a deuterium-labeled form of clenbuterol hydrochloride, a potent bronchodilator and decongestant primarily used in the treatment of asthma and other respiratory disorders. Clenbuterol is classified as a beta-2 adrenergic agonist, which means it stimulates beta-2 receptors in the lungs, leading to relaxation of bronchial smooth muscle and dilation of airways. The deuterium labeling in clenbuterol-d9 hydrochloride enhances its utility in scientific research, particularly in pharmacokinetic studies and analytical chemistry.
Clenbuterol-d9 hydrochloride can be synthesized through various chemical methods, and it is commercially available from several suppliers, including MilliporeSigma and Cerilliant. The compound is produced as an analytical standard for use in laboratories for quantification purposes, especially in biological samples using advanced techniques like ultra-high pressure liquid chromatography-tandem mass spectrometry.
Clenbuterol-d9 hydrochloride falls under the category of pharmaceutical compounds, specifically as a beta-agonist. Its labeling with deuterium classifies it as a stable isotope-labeled compound, which is significant for traceability and accuracy in experimental procedures.
The synthesis of clenbuterol-d9 hydrochloride involves several steps that utilize deuterated precursors. One notable method includes the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with deuterated tert-butylamine. This process is optimized to enhance the yield and purity of the final product.
The synthesis typically requires careful control of reaction conditions to maximize the conversion rates. For example, adjusting the feed ratio of reagents and selecting appropriate organic bases can significantly influence the efficiency of the synthesis. The reported yield for optimized methods can reach up to 94%, with a chemical purity exceeding 99% .
The molecular formula for clenbuterol-d9 hydrochloride is C12D9H9Cl2N2O·HCl, with a molecular weight of approximately 322.71 g/mol. The structure features a dichlorophenyl group attached to a tert-butylamino group, which is modified by deuterium at specific positions.
Clenbuterol-d9 hydrochloride participates in various chemical reactions typical for beta-adrenergic agonists. These include nucleophilic substitutions and reductions that are essential for its synthesis and modification.
The reactions often involve the formation of intermediates that can be isolated or further reacted to yield the final product. The stability provided by deuterium labeling allows for more precise tracking during metabolic studies and helps distinguish between endogenous and exogenous sources in biological assays.
Clenbuterol-d9 hydrochloride acts primarily through selective stimulation of beta-2 adrenergic receptors located in bronchial tissues. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in smooth muscle relaxation and bronchodilation.
The pharmacodynamic profile indicates that clenbuterol has a prolonged duration of action compared to traditional bronchodilators, making it effective for chronic management of respiratory conditions .
These properties make clenbuterol-d9 hydrochloride suitable for various analytical applications while ensuring stability under standard laboratory conditions.
Clenbuterol-d9 hydrochloride serves as an essential internal standard in analytical chemistry, particularly for quantifying clenbuterol levels in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its applications extend into clinical toxicology, forensic analysis, and sports testing due to its association with performance enhancement .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7